molecular formula C25H30F2O6S B12717858 Zoticasone CAS No. 678160-57-1

Zoticasone

Cat. No.: B12717858
CAS No.: 678160-57-1
M. Wt: 496.6 g/mol
InChI Key: OJRPWVDDBGJONP-PQUGYNIPSA-N
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Preparation Methods

The synthesis of Zoticasone involves multiple steps, including the formation of its core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of a steroidal backbone, followed by the introduction of fluorine atoms and other functional groups under specific reaction conditions. Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Zoticasone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by others. For example, halogenation reactions can introduce or replace halogen atoms in the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Zoticasone has been explored for various scientific research applications:

Mechanism of Action

Zoticasone exerts its effects by binding to glucocorticoid receptors, which are part of the nuclear receptor family. Upon binding, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways .

Comparison with Similar Compounds

Zoticasone is similar to other glucocorticoid receptor agonists such as fluticasone, budesonide, and mometasone . this compound’s unique chemical structure and fluorine substitutions may offer distinct pharmacokinetic and pharmacodynamic properties. Unlike some of its counterparts, this compound’s development was halted, which limits its availability and application compared to more widely used glucocorticoids.

References

Properties

CAS No.

678160-57-1

Molecular Formula

C25H30F2O6S

Molecular Weight

496.6 g/mol

IUPAC Name

S-[(3R)-2-oxooxolan-3-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

InChI

InChI=1S/C25H30F2O6S/c1-12-8-14-15-10-17(26)16-9-13(28)4-6-22(16,2)24(15,27)19(29)11-23(14,3)25(12,32)21(31)34-18-5-7-33-20(18)30/h4,6,9,12,14-15,17-19,29,32H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,18-,19+,22+,23+,24+,25+/m1/s1

InChI Key

OJRPWVDDBGJONP-PQUGYNIPSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)S[C@@H]5CCOC5=O)O)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC5CCOC5=O)O)C)O)F)C)F

Origin of Product

United States

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